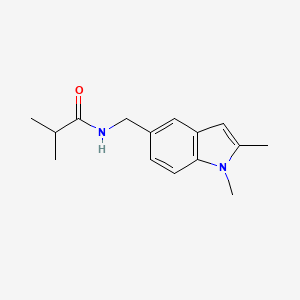

N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide

Description

Properties

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-10(2)15(18)16-9-12-5-6-14-13(8-12)7-11(3)17(14)4/h5-8,10H,9H2,1-4H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMOQIDWTOHMJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 5-Nitro-2-methyl-1H-indole

4-Nitrophenylhydrazine reacts with acetone under Fischer indolization conditions (acidic media, 40–120°C) to yield 5-nitro-2-methyl-1H-indole. The reaction proceeds via cyclization of the phenylhydrazone intermediate, with the nitro group occupying position 5 and the methyl group (from acetone) at position 2.

Key Conditions :

N1-Methylation to 1,2-Dimethyl-5-nitro-1H-indole

The nitrogen at position 1 is methylated using methyl iodide (MeI) and sodium hydride (NaH) in dimethylformamide (DMF). This step ensures regioselective alkylation without disturbing the nitro group.

Procedure :

- Dissolve 5-nitro-2-methyl-1H-indole in DMF at 0°C.

- Add NaH (1.2 equiv) and MeI (1.5 equiv).

- Stir at 50°C for 8–12 hours.

Yield : 76–97% (based on similar methylations).

Reduction of Nitro to Amine

The nitro group at position 5 is reduced to an amine, enabling further functionalization. Catalytic hydrogenation is preferred for scalability and selectivity.

Hydrogenation of 1,2-Dimethyl-5-nitro-1H-indole

- Catalyst : 10% Pd/C or Raney Ni.

- Solvent : Ethanol or methanol.

- Conditions : H₂ (1 atm), 25°C, 6–12 hours.

- Yield : >90% (1,2-dimethyl-5-amino-1H-indole).

Introduction of the Aminomethyl Group

The 5-amino group is converted to an aminomethyl (-CH₂NH₂) moiety, a critical step for subsequent acylation.

Diazotization and Cyanation

Reduction of Nitrile to Aminomethyl

- Reagent : Lithium aluminum hydride (LiAlH₄) in dry THF.

- Conditions : Reflux for 4–6 hours.

- Product : 5-(aminomethyl)-1,2-dimethyl-1H-indole.

Yield : 80–90%.

Acylation with Isobutyryl Chloride

The primary amine is acylated to form the final isobutyramide derivative.

Reaction Conditions

- Dissolve 5-(aminomethyl)-1,2-dimethyl-1H-indole in dichloromethane (DCM).

- Add isobutyryl chloride (1.1 equiv) and triethylamine (2.0 equiv) at 0°C.

- Stir at room temperature for 2–4 hours.

Workup : Wash with water, dry over MgSO₄, and concentrate.

Yield : 85–92%.

Alternative Synthetic Routes

Reductive Amination Pathway

- Intermediate : 1,2-Dimethyl-1H-indole-5-carbaldehyde.

- Reductive Amination : React with isobutylamine and NaBH₃CN in methanol.

- Acylation : As above.

Advantage : Avoids nitro reduction and diazotization steps.

Direct Alkylation-Acylation

- Alkylation : Introduce a bromomethyl group at position 5 via Appel reaction.

- Displacement : React with isobutylamine to form the secondary amine.

- Acylation : Protect the amine as the isobutyramide.

Challenges : Lower yields due to steric hindrance.

Analytical Data and Characterization

Spectral Data for N-((1,2-Dimethyl-1H-indol-5-yl)methyl)isobutyramide

Comparative Yields of Key Steps

| Step | Method | Yield (%) |

|---|---|---|

| Fischer Indolization | 4-Nitrophenylhydrazine | 70–85 |

| N1-Methylation | MeI/NaH in DMF | 76–97 |

| Nitro Reduction | H₂/Pd-C | >90 |

| Diazotization-Cyanation | CuCN | 60–75 |

| Nitrile Reduction | LiAlH₄ | 80–90 |

| Acylation | Isobutyryl chloride | 85–92 |

Challenges and Optimization

- Regioselectivity in Fischer Indolization : Ensuring the nitro group occupies position 5 requires precise control of reaction conditions.

- Over-Methylation : Excess MeI may lead to quaternary ammonium salts; stoichiometric NaH mitigates this.

- Cyanide Handling : CuCN is toxic; alternative methods (e.g., microwave-assisted cyanation) are under investigation.

Chemical Reactions Analysis

N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Scientific Research Applications

N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

*Calculated based on structural formula.

Key Research Findings

Volatility and Ecological Roles: C5 and C6 are minor components in insect volatile blends, with C4 (N-(3-methylbutyl)propanamide) dominating at 70% abundance . Their aliphatic chains enhance volatility, making them suitable as pheromones for aerial dispersal. The indole derivative’s aromatic structure likely reduces volatility, suggesting distinct applications (e.g., non-volatile therapeutics or stable agrochemicals).

Structural Impact on Function: Branching and Chain Length: In C5 and C6, slight differences in alkyl chain branching (2- vs. 3-methylbutyl) result in varying abundances and responses to environmental factors. Aromatic vs. Aliphatic: The indole core in the target compound may enable π-π stacking or hydrogen bonding with biological targets (e.g., enzymes or receptors), unlike the aliphatic analogs’ non-specific hydrophobic interactions.

Environmental and Developmental Influences :

- Production of C5 and C6 increases in older insect colonies, suggesting age-dependent biosynthesis pathways . Similar regulatory mechanisms might influence the synthesis of indole-derived amides in other contexts.

Biological Activity

N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide is a synthetic compound belonging to the indole derivative family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide has the following chemical structure:

- IUPAC Name : N-[(1,2-dimethylindol-5-yl)methyl]-2-methylpropanamide

- Molecular Formula : C15H20N2O

- CAS Number : 852136-98-2

The biological activity of N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The indole core structure allows high-affinity binding to various receptors, influencing multiple biological processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, contributing to its observed biological effects.

Biological Activities

Research indicates that N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide exhibits several promising biological activities:

Antiviral Activity

Preliminary studies suggest potential antiviral properties against certain viral strains. The compound's mechanism may involve the inhibition of viral replication through interference with viral enzyme activity.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in vitro. It may modulate cytokine production and inhibit pathways associated with inflammatory responses.

Anticancer Properties

N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide has been evaluated for its anticancer potential. In cell line studies, it demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models.

Case Studies and Experimental Data

A summary of relevant studies is presented in the following table:

Comparative Analysis with Similar Compounds

N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide can be compared with other indole derivatives to highlight its unique properties:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1,2-Dimethylindole | Precursor for synthesis | Not directly active |

| Indole-3-acetic acid | Plant hormone | Auxin-like effects |

| Indole-3-carbinol | Anticancer | Induces phase II detoxifying enzymes |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide, and what critical reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves coupling reactions between functionalized indole derivatives and isobutyramide precursors. Key parameters include the use of coupling agents (e.g., carbodiimides), solvent selection (polar aprotic solvents like DMF), and temperature control (60–80°C) to optimize yield and minimize side reactions. Reaction progress is monitored via TLC or HPLC. Post-synthesis purification employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves the indole and isobutyramide moieties, with dimethyl groups appearing as singlets in ¹H NMR. Infrared (IR) spectroscopy confirms amide C=O stretching (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular mass, while HPLC (>95% purity) ensures batch consistency. X-ray crystallography may resolve stereochemical ambiguities .

Q. What are the primary biological targets or pathways investigated for this compound in preclinical studies?

- Methodological Answer : Initial screening focuses on targets common to indole derivatives, such as serotonin receptors or cytochrome P450 enzymes. In vitro assays (e.g., enzyme inhibition, cell viability) are conducted using standardized protocols (e.g., MTT assay for cytotoxicity). Dose-response curves (IC₅₀/EC₅₀) and selectivity indices against related targets are calculated to prioritize further studies .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to enhance scalability while minimizing by-products?

- Methodological Answer : Process optimization includes replacing traditional coupling agents with polymer-supported reagents to simplify purification. Solvent recycling (e.g., DMF via distillation) and microwave-assisted synthesis reduce reaction time. By-product analysis (e.g., LC-MS) identifies intermediates for suppression via pH adjustment or catalyst tuning (e.g., Pd/C for dehalogenation). Design of Experiments (DoE) models predict optimal conditions for yield and purity .

Q. What strategies resolve contradictions in reported biological activity data across experimental models?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, serum concentration). Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) clarifies mechanisms. Meta-analyses of published data adjust for confounding factors (e.g., solvent effects, endotoxin levels). Independent replication in standardized models (e.g., NIH-3T3 fibroblasts) ensures reproducibility .

Q. How does the substitution pattern on the indole ring (e.g., 1,2-dimethyl groups) influence pharmacokinetic properties?

- Methodological Answer : Comparative Structure-Activity Relationship (SAR) studies assess methyl group effects on solubility (logP via shake-flask method), metabolic stability (microsomal incubation with LC-MS), and membrane permeability (Caco-2 assays). Molecular dynamics simulations predict interactions with efflux transporters (e.g., P-gp). Methylation at the 1-position may reduce first-pass metabolism by sterically hindering CYP3A4 binding .

Q. What computational methods predict the binding modes of this compound with target proteins?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) screens against crystal structures (PDB entries). Molecular dynamics (MD) simulations (GROMACS) refine binding poses over 100-ns trajectories, with binding free energy calculated via MM-PBSA. Pharmacophore modeling (MOE) identifies critical interaction points (e.g., hydrogen bonds with catalytic residues). Validation includes experimental mutagenesis of predicted binding sites .

Q. What protocols evaluate the compound’s stability under various storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC-UV. Forced degradation (acid/base/oxidative stress) identifies major impurities. Thermal stability is assessed via TGA/DSC, while photostability follows ICH Q1B guidelines. Lyophilization improves long-term storage in amber vials under inert gas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.